molecular formula C10H12Cl2N2 B6333350 Isoquinolin-4-ylmethanamine dihydrochloride CAS No. 1220039-80-4

Isoquinolin-4-ylmethanamine dihydrochloride

Cat. No.: B6333350
CAS No.: 1220039-80-4
M. Wt: 231.12 g/mol
InChI Key: OBKKONMXKAOHQM-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Heterocyclic System as a Privileged Scaffold in Chemical Sciences

The isoquinoline heterocyclic system is widely regarded as a "privileged scaffold" in medicinal chemistry and materials science. This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a diverse range of biological activities and physicochemical properties. The rigid, planar structure of the isoquinoline core provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets such as enzymes and receptors.

The inherent aromaticity and the presence of a nitrogen atom within the isoquinoline ring system impart unique electronic properties, influencing factors such as solubility, lipophilicity, and metabolic stability. These characteristics are crucial in the development of new therapeutic agents. Consequently, the isoquinoline framework is a cornerstone in the synthesis of pharmaceuticals, with derivatives demonstrating applications as antimicrobial, and anticancer agents, among others. researchgate.netwisdomlib.org

Overview of the Research Landscape Surrounding Isoquinolin-4-ylmethanamine (B1590660) Dihydrochloride (B599025) and its Analogues

Isoquinolin-4-ylmethanamine, also known as 4-(aminomethyl)isoquinoline, and its dihydrochloride salt represent a specific area of interest within the broader field of isoquinoline chemistry. The presence of a reactive aminomethyl group at the 4-position of the isoquinoline ring makes this compound a versatile building block in organic synthesis. This functional group serves as a key handle for the introduction of various substituents and for the construction of more complex molecular architectures.

Research involving Isoquinolin-4-ylmethanamine dihydrochloride and its analogues has primarily focused on their potential as intermediates in the synthesis of novel pharmaceutical compounds. semanticscholar.org The primary amino group allows for the formation of amides, sulfonamides, and other derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. While extensive, publicly available research specifically on the dihydrochloride salt is limited, its use is inferred for improving solubility and stability for in-vitro and in-vivo studies. The investigation of its analogues, particularly those with substitutions on the amino group or the isoquinoline ring, is an active area of research aimed at discovering new therapeutic agents.

Compound NameCAS NumberMolecular FormulaMolecular Weight
Isoquinolin-4-ylmethanamine58123-56-1C10H10N2158.20 g/mol
This compoundNot AvailableC10H12Cl2N2231.13 g/mol

Historical Context of Isoquinoline Derivatives in Advanced Organic Synthesis and Mechanistic Studies

The history of isoquinoline chemistry is rich and dates back to the late 19th century with the isolation of isoquinoline from coal tar. Since then, the development of synthetic methods to construct the isoquinoline ring has been a central theme in organic chemistry. Classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses have provided foundational routes to this important heterocycle and its derivatives. pharmaguideline.com

Over the decades, these traditional methods have been refined and supplemented by modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and C-H activation/annulation cascades. researchgate.net These advancements have greatly expanded the diversity of accessible isoquinoline structures, including those with substitution at the 4-position. Mechanistic studies accompanying these synthetic developments have provided deep insights into reaction pathways, intermediates, and the factors controlling regioselectivity, thereby enabling the rational design of more efficient and selective syntheses. The ongoing exploration of novel synthetic routes and the mechanistic understanding of these transformations continue to drive innovation in the field of isoquinoline chemistry.

Properties

IUPAC Name

isoquinolin-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,6-7H,5,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKONMXKAOHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalization Strategies of the Isoquinolin 4 Ylmethanamine Scaffold

Regioselective Functionalization of the Isoquinoline (B145761) Core

The ability to selectively introduce functional groups at specific positions on the isoquinoline core is crucial for systematically exploring the structure-activity relationships of its derivatives. Methodologies such as C-H functionalization and halogenation followed by cross-coupling reactions have emerged as powerful tools for achieving this regioselectivity.

C-H Functionalization Methodologies

Direct C-H functionalization has become an increasingly important strategy in organic synthesis due to its atom and step economy. In the context of the isoquinoline scaffold, transition-metal-catalyzed C-H activation offers a direct route to introduce a variety of substituents onto the carbocyclic and heterocyclic rings.

Recent research has demonstrated the utility of transition metals like rhodium and palladium in catalyzing the C-H activation of isoquinolines. These reactions often proceed with high regioselectivity, dictated by the electronic properties of the isoquinoline ring and the directing ability of existing substituents. For instance, the presence of a directing group can guide the metal catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access. While specific studies on Isoquinolin-4-ylmethanamine (B1590660) are limited, the principles of C-H activation on the broader isoquinoline class suggest that the C-5 and C-8 positions on the benzene (B151609) ring, and potentially the C-1 and C-3 positions on the pyridine (B92270) ring, could be targeted for functionalization. The primary amine of the methanamine group itself could potentially act as a directing group in certain catalytic systems.

Table 1: Examples of C-H Functionalization on the Isoquinoline Core

Catalyst/ReagentPosition FunctionalizedType of FunctionalizationReference
Rh(III) complexesC-5, C-8Alkenylation, AlkylationN/A
Pd(II) complexesC-1ArylationN/A
Ru(II) complexesC-1AcylationN/A

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the isoquinoline core provides a versatile handle for further elaboration through various cross-coupling reactions. Electrophilic halogenation of isoquinoline typically occurs on the electron-rich benzene ring, primarily at the C-5 and C-8 positions. The pyridine ring is generally less reactive towards electrophilic substitution.

Once halogenated, the resulting halo-isoquinolines can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, alkynyl, and other functional groups. This two-step sequence of halogenation followed by cross-coupling is a robust and widely employed strategy for the synthesis of complex isoquinoline derivatives. For Isoquinolin-4-ylmethanamine, selective halogenation at C-5 or C-8 would pave the way for extensive diversification of the scaffold.

Derivatization of the Methanamine Side Chain

The primary amine of the methanamine side chain at the C-4 position of the isoquinoline ring is a key site for a variety of chemical modifications. These transformations can significantly alter the physicochemical properties and biological activity of the parent molecule.

Amidation and Alkylation Reactions

The primary amine of Isoquinolin-4-ylmethanamine can readily undergo acylation with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. This reaction is a straightforward and efficient way to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the side chain.

Similarly, the nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. N-alkylation can be controlled to yield secondary or tertiary amines, and in some cases, quaternary ammonium (B1175870) salts. These reactions expand the chemical space around the isoquinoline core and can be used to modulate properties like basicity and lipophilicity.

Table 2: Representative Amidation and Alkylation Reactions of Primary Amines

Reaction TypeReagentProduct Type
AmidationAcetyl chlorideN-(Isoquinolin-4-ylmethyl)acetamide
AmidationBenzoic acid, DCCN-(Isoquinolin-4-ylmethyl)benzamide
AlkylationMethyl iodide(Isoquinolin-4-yl)-N-methylmethanamine
Reductive AminationAcetone, NaBH(OAc)3N-Isopropyl-1-(isoquinolin-4-yl)methanamine

This table provides hypothetical examples based on standard amine chemistry.

Formation of Schiff Bases and Related Imine Chemistry

The primary amine of Isoquinolin-4-ylmethanamine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and can be driven to completion by removal of water. The resulting imine can be a stable compound or can serve as an intermediate for further transformations. For example, reduction of the imine leads to the formation of a secondary amine, a process known as reductive amination. Schiff bases derived from Isoquinolin-4-ylmethanamine could also be valuable ligands in coordination chemistry or serve as precursors for the synthesis of more complex heterocyclic systems.

Construction of Fused Heterocyclic Systems Incorporating the Isoquinoline Nucleus

The isoquinoline scaffold can serve as a building block for the construction of more elaborate, fused heterocyclic systems. These polycyclic structures often exhibit unique biological properties. Starting from functionalized derivatives of Isoquinolin-4-ylmethanamine, various annulation strategies can be employed to build additional rings onto the core structure.

For instance, if a suitable functional group is introduced at the C-3 position of the isoquinoline ring, intramolecular cyclization involving the methanamine side chain could lead to the formation of a new heterocyclic ring fused to the isoquinoline core. Similarly, reactions involving both the nitrogen of the isoquinoline ring and the primary amine of the side chain could be envisioned to construct novel bridged or fused systems. The specific strategies for constructing such fused systems would depend on the nature and position of the functional groups on the Isoquinolin-4-ylmethanamine starting material. A review of modern synthetic approaches highlights various methods for constructing isoquinoline-based molecules and their core-embedded heterocyclic frameworks. nih.gov

Imidazoisoquinoline Derivatives

The synthesis of imidazoisoquinoline derivatives from isoquinolin-4-ylmethanamine typically involves the construction of the imidazole (B134444) ring onto the pre-existing isoquinoline framework. A common and effective strategy is the cyclocondensation reaction with α-haloketones. This method, a variation of the Debus-Radziszewski imidazole synthesis, allows for the formation of the fused imidazole ring in a single step.

The reaction mechanism commences with the nucleophilic attack of the primary amine of isoquinolin-4-ylmethanamine on the α-carbon of the α-haloketone, displacing the halide. The resulting secondary amine then undergoes condensation with a second molecule of the α-haloketone, or a related carbonyl compound, followed by cyclization and subsequent oxidation to yield the aromatic imidazoisoquinoline system. The choice of reactants and reaction conditions can influence the substitution pattern on the resulting fused ring system.

A generalized reaction scheme is presented below:

Isoquinolin-4-ylmethanamine + α-Haloketone → Imidazoisoquinoline Derivative

Reactant 1Reactant 2Product
Isoquinolin-4-ylmethanamine2-bromoacetophenone2-phenylimidazo[1,2-b]isoquinoline derivative
Isoquinolin-4-ylmethanamine3-bromopentan-2,4-dione2,3-dimethylimidazo[1,2-b]isoquinoline derivative

This table presents plausible transformations based on established chemical principles for the synthesis of imidazoisoquinoline derivatives.

Detailed research has demonstrated the utility of this approach for the synthesis of a variety of substituted imidazoisoquinoline derivatives. nih.govnih.gov The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent such as ethanol (B145695) or dimethylformamide. The versatility of this method lies in the wide availability of α-haloketones, which allows for the introduction of diverse substituents onto the imidazole ring of the final product.

Indolo-Isoquinoline Systems

The construction of indolo-isoquinoline systems from the isoquinolin-4-ylmethanamine scaffold can be achieved through several synthetic strategies, primarily focusing on the formation of the indole (B1671886) ring. One notable approach is analogous to the Bischler-Möhlau indole synthesis. This method involves the reaction of an N-aryl derivative of isoquinolin-4-ylmethanamine with an α-haloketone, followed by an intramolecular electrophilic cyclization.

The initial step involves the N-arylation of isoquinolin-4-ylmethanamine to introduce the necessary phenyl group. The resulting N-aryl-N-(isoquinolin-4-ylmethyl)amine is then reacted with an α-haloketone. The subsequent intramolecular cyclization onto the appended aryl ring, followed by aromatization, leads to the formation of the indolo-isoquinoline framework. The regiochemistry of the cyclization is influenced by the substitution pattern on the N-aryl group.

A representative reaction pathway is as follows:

N-Aryl-isoquinolin-4-ylmethanamine + α-Haloketone → Indolo-Isoquinoline System

N-Aryl-isoquinolin-4-ylmethanamine Derivativeα-HaloketoneProduct
N-phenyl-isoquinolin-4-ylmethanamine2-chloroacetophenoneA substituted indolo[2,1-a]isoquinoline
N-(4-methoxyphenyl)-isoquinolin-4-ylmethanamine2-bromopropiophenoneA methoxy-substituted indolo[2,1-a]isoquinoline

This table illustrates hypothetical synthetic routes to indolo-isoquinoline systems based on the principles of the Bischler-Möhlau indole synthesis.

Research into the synthesis of various indolo-isoquinoline isomers has highlighted the importance of carefully selecting the starting materials and reaction conditions to control the final structure. nih.govrsc.org For instance, radical cascade cyclizations of appropriately substituted isoquinoline precursors have also emerged as a powerful tool for constructing the indolo[2,1-a]isoquinoline core structure. rsc.org These methods often offer advantages in terms of efficiency and functional group tolerance.

Investigations into Molecular Interactions and Biochemical Mechanisms of Isoquinolin 4 Ylmethanamine Dihydrochloride Analogues

Modulation of Enzyme Activity by Isoquinoline (B145761) Derivatives (In Vitro Studies)

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

Isoquinoline derivatives have been identified as reversible and time-independent inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Studies have shown that these compounds often exhibit a notable selectivity for the MAO-A isoform. nih.gov

For instance, a series of isoquinolines, including N-methylisoquinolinium ions, were evaluated for their MAO inhibitory potential. Among these, N-methyl-6-methoxyisoquinolinium ion was found to be a potent and competitive inhibitor of MAO-A, with an IC50 value of 0.81 microM. nih.gov In another study, 3-phenyl-4-(phenylseleno)isoquinoline demonstrated selective and reversible inhibition of MAO-B with a Ki value of 7.07 μM. researchgate.net The kinetics of MAO-B inhibition by certain isoquinoline derivatives have been characterized, providing insights into their mechanism of action. researchgate.net

The structural features of these isoquinoline analogues, including steric, lipophilic, and polar characteristics, play a crucial role in modulating their MAO-A inhibitory activity. nih.gov The search for new isoquinoline-based MAO inhibitors is driven by their potential application in neurological disorders.

Table 1: MAO Inhibition by Isoquinoline Derivatives

Compound Target Inhibition Value Type of Inhibition
N-methyl-6-methoxyisoquinolinium ion MAO-A IC50 = 0.81 µM nih.gov Competitive nih.gov
3-phenyl-4-(phenylseleno)isoquinoline MAO-B Ki = 7.07 µM researchgate.net Reversible researchgate.net

Cholinesterase (ChE) Inhibitory Potency

Several isoquinoline alkaloids have demonstrated significant inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov

In vitro studies have revealed that many isoquinoline alkaloids exhibit a preference for inhibiting BChE over AChE. nih.gov For example, the phenanthrene type alkaloid 2-methoxyatherosperminine was identified as a potent inhibitor of BChE with an IC50 value of 3.95 μM. nih.gov Kinetic analysis showed that it acts as a mixed-mode inhibitor with an inhibition constant (Ki) of 6.72 μM. nih.gov

Other isoquinoline alkaloids, such as thalictricavine and canadine, have been found to be selective inhibitors of human AChE (hAChE), with IC50 values of 0.38 ± 0.05 µM and 0.70 ± 0.07 µM, respectively. nih.gov These compounds were largely inactive against human BChE (hBChE). nih.gov The mode of inhibition for these alkaloids against hAChE was determined to be competitive. nih.gov Similarly, berberine has shown higher inhibitory activity against AChE (IC50 = 2.04 μM) compared to BChE (IC50 = 12.42 μM). mdpi.com

Table 2: Cholinesterase Inhibition by Isoquinoline Alkaloids

Alkaloid Enzyme IC50 Value Type of Inhibition
2-methoxyatherosperminine BChE 3.95 µM nih.gov Mixed-mode nih.gov
Thalictricavine hAChE 0.38 ± 0.05 µM nih.gov Competitive nih.gov
Canadine hAChE 0.70 ± 0.07 µM nih.gov Competitive nih.gov
Berberine AChE 2.04 µM mdpi.com Noncompetitive mdpi.com
Berberine BChE 12.42 µM mdpi.com Mixed-mode mdpi.com
Palmatine AChE 9.14 µM mdpi.com Mixed-mode mdpi.com
Palmatine BChE 189.40 µM mdpi.com N/A

Tyrosine Kinase Enzyme Inhibition (e.g., EGFR, Bruton's Tyrosine Kinase)

Isoquinoline-based compounds have emerged as significant inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR). researchgate.netbrieflands.com Overexpression of EGFR is implicated in various cancers, making it a key pharmacological target. researchgate.net

Novel isoquinoline-tethered quinazoline derivatives have been synthesized and evaluated for their ability to inhibit EGFR and human epidermal growth factor receptor 2 (HER2). nih.govrsc.org Some of these derivatives displayed potent inhibition of HER2 kinase activity, in some cases exceeding that of the established drug lapatinib. nih.gov Notably, these compounds showed a 7- to 12-fold improvement in selectivity for HER2 over EGFR compared to lapatinib. nih.govrsc.org For example, one representative compound, 14f, demonstrated more potent inhibition of HER2 phosphorylation at the cellular level than lapatinib and exhibited good metabolic stability. rsc.org

Furthermore, research has explored the role of Bruton's tyrosine kinase (BTK) in mediating resistance to EGFR inhibitors in non-small-cell lung carcinoma. nih.gov Studies have shown that inhibiting BTK can potentiate the effects of EGFR tyrosine kinase inhibitors like Gefitinib and Osimertinib in resistant cancer cells. nih.gov

Table 3: Tyrosine Kinase Inhibition by Isoquinoline Derivatives

Compound Class Target Kinase Key Finding
Isoquinoline-tethered quinazolines HER2, EGFR 7- to 12-fold improved selectivity for HER2 over EGFR compared to lapatinib. nih.govrsc.org
Acalabrutinib (BTK inhibitor) BTK, EGFR pathway Potentiates the anti-proliferative effect of Gefitinib and Osimertinib in NSCLC cells. nih.gov

Other Enzyme Systems (e.g., CYP51, α-amylase, α-glucosidase)

The inhibitory effects of isoquinoline and quinoline (B57606) derivatives extend to other enzyme systems, such as those involved in carbohydrate metabolism. Specifically, α-amylase and α-glucosidase are key enzymes in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes. frontiersin.orgmdpi.com

In vitro studies have shown that novel quinoline-based triazole hybrid analogues can effectively inhibit both α-amylase and α-glucosidase. frontiersin.org Similarly, quinoline and isoindoline-integrated polycyclic compounds have been investigated as dual inhibitors of these enzymes. mdpi.comresearchgate.net One such compound, 7d, showed significant inhibitory activity against both α-glycosidase (IC50: 0.07 mM) and α-amylase (IC50: 0.21 mM), comparable to the standard drug acarbose. mdpi.com Kinetic studies revealed that the inhibition mechanism was reversible and competitive. mdpi.com

Quinoline–1,3,4-oxadiazole conjugates have also been identified as potent α-glucosidase inhibitors, with one compound exhibiting an IC50 of 15.85 µM, which is more potent than acarbose (IC50 = 17.85 µM). nih.gov Kinetic analysis indicated a non-competitive mode of inhibition for these compounds. nih.gov

Table 4: Inhibition of Carbohydrate-Metabolizing Enzymes by Quinoline/Isoquinoline Derivatives

Compound Class Enzyme IC50 Value Mode of Inhibition
Quinoline- and Isoindoline-Integrated Polycyclic Compound (7d) α-Glycosidase 0.07 mM mdpi.com Competitive, Reversible mdpi.com
Quinoline- and Isoindoline-Integrated Polycyclic Compound (7d) α-Amylase 0.21 mM mdpi.com Competitive, Reversible mdpi.com
Quinoline–1,3,4-oxadiazole Conjugate (4i) α-Glucosidase 15.85 µM nih.gov Non-competitive nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions (In Vitro)

Adrenergic Receptor Affinity and Selectivity (e.g., β3-adrenergic, α2A)

The interaction of various ligands with adrenergic receptors is characterized by their affinity (the ability to bind) and efficacy (the ability to induce a response). nih.gov In vitro studies using cell lines transfected with human β-adrenoceptor subtypes (β1, β2, and β3) have been crucial in determining the affinity and selectivity of different agonists and antagonists. researchgate.netresearchgate.net

While specific binding data for isoquinolin-4-ylmethanamine (B1590660) dihydrochloride (B599025) analogues to β3-adrenergic receptors is not extensively detailed in the provided context, the general principles of ligand-receptor interaction studies highlight that selectivity can be based on either selective affinity or selective intrinsic efficacy. nih.gov For instance, some agonists show high subtype selectivity due to their binding affinity, while others achieve selectivity through their intrinsic efficacy. nih.gov

Regarding α2-adrenoceptors, studies have evaluated the affinity and selectivity of a range of antagonists for the human α2A, α2B, and α2C subtypes. nih.gov These in vitro binding assays, typically using radioligands like ³H-rauwolscine, have revealed that few ligands are highly selective for a single α2 subtype. nih.gov For example, BRL44408 is considered the most selective α2A antagonist, but its affinity for the α2A subtype is only modestly higher than for the α2C subtype. nih.gov The affinity of ligands can vary significantly based on the experimental techniques and conditions used. nih.gov

Serotonin Receptor (5-HT) Interactions (e.g., 5-HT7, 5-HT1A)

Analogues based on the tetrahydroisoquinoline (THIQ) scaffold, which is structurally related to isoquinolin-4-ylmethanamine, have been identified as potent ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. nih.gov These receptors are implicated in a variety of central nervous system functions and are significant targets in the study of depression, sleep disorders, and schizophrenia. nih.gov

The rationale for developing dual-binding ligands for both 5-HT1A and 5-HT7 receptors stems from the observation that these receptors often form heterodimers and share over 40% sequence homology, which may explain the cross-reactivity of certain ligands. nih.gov Systematic modifications of a selective 5-HT7 receptor ligand led to the identification of several dual 5-HT1A and 5-HT7 receptor ligands. nih.gov For instance, a butyrophenone derivative of tetrahydroisoquinoline (THIQ) emerged as a particularly potent agent, demonstrating low nanomolar binding affinities for both receptor subtypes. nih.gov

Further research into isoquinolinone derivatives has also yielded compounds with high affinity for a range of serotonin receptors, including 5-HT1A and 5-HT7, alongside dopamine (B1211576) D2 receptors. nih.gov This multi-receptor binding profile is a key area of investigation for developing novel antipsychotic agents. nih.gov

Table 1: Binding Affinities of a Tetrahydroisoquinoline Analogue at Serotonin Receptors

Compound Structure Ki (nM) for 5-HT1A Ki (nM) for 5-HT7
Compound 16 (butyrophenone derivative of THIQ) Not specified in abstract Low nanomolar Low nanomolar

Data derived from a study on dual 5-HT1A and 5-HT7 receptor ligands. nih.gov

Opioid Receptor Binding Characteristics

The isoquinoline scaffold is also a key structural feature in ligands targeting opioid receptors. Studies have focused on analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), a potent and selective kappa-opioid receptor (KOR) antagonist. nih.gov

In vitro functional antagonism studies using a [³⁵S]GTPγS binding assay have been conducted on a series of JDTic analogues. nih.gov These analogues incorporated one, two, or three additional methyl groups at various positions on the parent structure. nih.gov The results indicated that most analogues with one or two added methyl groups retained subnanomolar Ke values at the KOR. nih.gov Specifically, compounds 8a and 8e were identified as the most potent, with Ke values of 0.03 nM at the kappa receptor. nih.gov These compounds also demonstrated high selectivity for the KOR over the mu (MOR) and delta (DOR) opioid receptors. nih.govnih.gov

Table 2: In Vitro Opioid Receptor Functional Antagonism of Tetrahydroisoquinoline Analogs

Compound Description Ke (nM) at κ-receptor Selectivity
8a Monomethylated JDTic analogue 0.03 Selective for κ over μ and δ
8d Monomethylated JDTic analogue 0.037 Selective for κ over μ and δ
8e Monomethylated JDTic analogue 0.03 Selective for κ over μ and δ

Data from a [³⁵S]GTPγS binding assay. nih.gov

Neuronal Nicotinic Acetylcholine Receptor Ligand Studies

Derivatives of coclaurine, which feature a benzyltetrahydroisoquinoline structure, have been investigated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels crucial for fast neurotransmission in the central and peripheral nervous systems. unimi.it Studies have examined the effects of these analogues on human α7, α4β2, and α4β4 nAChR subtypes expressed in Xenopus oocytes and clonal cell lines. nih.gov

Using radioligand binding and two-electrode voltage clamping techniques, researchers found that these compounds generally exhibit higher affinity and potency at nAChRs containing the α4 subunit compared to the homomeric α7 receptors. nih.gov Structure-activity relationship studies indicated that increased lipophilicity at specific positions on the molecule, such as through O-benzylation, enhances potency at all three receptor subtypes. nih.gov For example, 7-O-Benzyl-N-methylcoclaurine (BBCM) and its 12-O-methyl derivative showed the highest affinities. nih.gov The research suggests that these isoquinoline derivatives act as noncompetitive, voltage-independent inhibitors of nAChRs and could serve as valuable tools for characterizing antagonist binding sites on these receptors. nih.gov

Nucleic Acid Interaction Studies (In Vitro)

The ability of isoquinoline-based compounds to interact with nucleic acids is another area of active investigation, with potential applications in antimicrobial and anticancer research.

The interaction of small molecules with DNA can occur through several non-covalent modes, including intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions. nih.gov Determining the specific binding mode is crucial for understanding the compound's mechanism of action. gatech.edu

While specific studies on the DNA binding of isoquinolin-4-ylmethanamine dihydrochloride were not found, research on related heterocyclic compounds provides insight into potential mechanisms. For instance, studies on isatin derivatives have used UV-Visible spectrophotometry to investigate their binding to double-stranded DNA (ds-DNA). nih.gov The observation of hypochromism (a decrease in absorbance intensity) and shifts in the wavelength of maximum absorbance upon addition of DNA are indicative of an intercalative binding mode, where the molecule inserts itself between the DNA base pairs, leading to structural changes in the DNA. nih.gov Computational docking studies can further elucidate these interactions, identifying specific binding sites and calculating binding constants (Kb) to quantify affinity. nih.gov

The interaction of small molecules with RNA is a growing field of interest, particularly for targeting viral replication or modulating gene expression. In vitro assays are essential for characterizing these interactions. For example, in studies of potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), researchers test the ability of compounds to block RNA synthesis. mdpi.com

A typical in vitro assay involves incubating the target protein (e.g., RdRp) with the test compound before adding a pre-annealed primer-template RNA substrate and nucleotides. mdpi.com The extent of primer extension is then measured to determine if the compound inhibits the enzyme's activity. mdpi.com To confirm that the compound acts on the protein rather than the RNA substrate itself, control experiments can be performed where the compound is pre-incubated with the RNA before the addition of the protein. A lack of inhibition in this setup suggests the compound's activity is directed at the protein target. mdpi.com While specific RNA interaction data for this compound analogues is not available, these methodologies represent the standard approach for such in vitro analyses.

Mechanistic Studies on Cellular Pathway Perturbation (In Vitro, Non-Clinical)

The binding of isoquinoline analogues to specific receptors, as detailed in previous sections, is the initial event in the perturbation of cellular signaling pathways. Ligand binding to G protein-coupled receptors (GPCRs), such as serotonin and opioid receptors, initiates a cascade of intracellular events. nih.govresearchgate.net

For example, the interaction of isoquinolinone derivatives with multiple receptors (D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7) suggests a complex modulation of downstream signaling. nih.gov In a non-clinical, in vitro context, the functional consequences of this binding can be assessed. The study of a multi-receptor targeting isoquinolinone derivative (compound 13) showed it could reverse the effects of receptor agonists like apomorphine (APO, a dopamine agonist) and 2,5-Dimethoxy-4-iodoamphetamine (DOI, a 5-HT2A/2C agonist) in cellular or tissue-based assays, indicating its antagonistic activity perturbs these specific pathways. nih.gov Such studies provide a mechanistic link between the initial molecular interaction (receptor binding) and a measurable cellular or physiological response, forming the basis for understanding the compound's broader pharmacological profile. nih.gov

Cell Viability and Cytotoxicity in Cell Culture Models (Mechanistic)

The cytotoxic effects of isoquinoline analogues have been evaluated across a variety of human cancer cell lines. These studies aim to understand the mechanisms leading to cell death, distinct from general safety assessments.

One area of investigation involves simplified isoquinoline derivatives. For instance, certain analogues have demonstrated activity against cervical cancer (HeLa) and liver cancer (HepG2) cells, with IC50 values of 13 µM and 23 µM, respectively. researchgate.net Further modifications, such as the creation of isoquinoline-triazole hybrids, have been explored to enhance cytotoxic potential. researchgate.net Similarly, pyrrolo[2,1-a]isoquinoline-based molecules, known as lamellarins, have shown significant cytotoxicity. Lamellarin D, for example, exhibits potent activity against a range of tumor cells, including human prostate cancer cells (DU-145, LNCaP) and leukemia cells (K562), with IC50 values in the nanomolar to micromolar range. rsc.org The mechanism for some of these derivatives involves direct action on mitochondria, leading to apoptosis. rsc.org

Another study synthesized a series of 4-aminoquinoline (B48711) derivatives and tested their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. nih.gov One derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB 468 cells. nih.gov The compound butyl-(7-fluoro-quinolin-4-yl)-amine showed more pronounced effects on MCF-7 cells compared to the reference compound chloroquine (B1663885). nih.gov

A novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, was evaluated against several cancer cell lines, showing IC50 values of 3.3 µg/mL (HepG2), 23 µg/mL (HCT-116), 3.1 µg/mL (MCF-7), and 9.96 µg/mL (A549). mdpi.com Mechanistic studies revealed that BAPPN induced apoptosis by increasing the expression of caspase-3 and the tumor suppressor protein p53, while downregulating proteins associated with proliferation like PCNA, Ki67, and VEGF. mdpi.com

Compound/Analogue ClassCell LineCancer TypeIC50 Value
Simplified Isoquinoline DerivativeHeLaCervical Cancer13 µM
Simplified Isoquinoline DerivativeHepG2Liver Cancer23 µM
Lamellarin D (1)VariousProstate, Leukemia, etc.38–110 nM
BAPPNHepG2Liver Cancer3.3 µg/mL
BAPPNHCT-116Colon Cancer23 µg/mL
BAPPNMCF-7Breast Cancer3.1 µg/mL
BAPPNA549Lung Cancer9.96 µg/mL

Tubulin Polymerization Inhibition

A significant mechanism of action for many isoquinoline and quinoline analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. mdpi.com

Studies on 5,6-dihydroindolo[2,1-a]isoquinoline derivatives found that certain compounds with hydroxy substitutions were active inhibitors of tubulin polymerization. acs.orgnih.gov The most active compounds, the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline, exhibited IC50 values of 11 µM and 3.1 µM, respectively, for tubulin polymerization. acs.orgnih.gov These active derivatives were found to bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. acs.orgnih.gov

More recent research has focused on designing novel isoquinoline analogues as dual inhibitors of tubulin polymerization and other cellular targets. nih.govacs.org For example, a series of derivatives based on natural products like podophyllotoxin were synthesized, with one compound, F10, showing robust antiproliferative activity by inhibiting tubulin. nih.govacs.org Similarly, novel quinoline derivatives have been designed to target the colchicine binding site. nih.gov One such compound, designated 4c, was found to inhibit tubulin polymerization with an IC50 value of 17 µM and was shown to reduce β-tubulin mRNA levels in MDA-MB-231 breast cancer cells. nih.gov The disruption of microtubule assembly by these compounds leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. rsc.orgmdpi.com

Compound/Analogue ClassAssayIC50 Value
(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinolineTubulin Polymerization11 ± 0.4 µM
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinolineTubulin Polymerization3.1 ± 0.4 µM
Colchicine (Reference)Tubulin Polymerization2.1 ± 0.1 µM
Compound 4c (Quinoline Derivative)Tubulin Polymerization17 ± 0.3 µM

Interference with Viral Replication Pathways (In Vitro)

Isoquinoline alkaloids and their synthetic analogues have been explored for their potential to interfere with various stages of viral replication. nih.gov These compounds can interact with multiple host and viral pathways crucial for the viral life cycle. nih.govsruc.ac.uk

One study identified an isoquinolone compound from a chemical library screening that inhibited both influenza A and B viruses, with 50% effective concentrations (EC50) between 0.2 and 0.6 µM. mdpi.comresearchgate.net The primary mechanism was found to be the suppression of the viral RNA replication step. mdpi.com However, the initial compound showed significant cytotoxicity. Through chemical modifications, a derivative (compound 21) was developed that retained antiviral activity (EC50 values from 9.9 to 18.5 µM) but had greatly reduced cytotoxicity (CC50 > 300 µM). mdpi.comresearchgate.net This derivative targets the viral polymerase activity. mdpi.com

Other research has demonstrated the broad-spectrum antiviral potential of isoquinoline alkaloids. Berberine, a well-known isoquinoline alkaloid, has shown activity against a range of viruses including HIV, HSV, and human papillomavirus (HPV). nih.gov Papaverine hydrochloride, another isoquinoline derivative, inhibits HIV replication with an IC50 value of 5.8 µM. nih.gov The mechanisms for these antiviral effects are diverse and can include interference with viral entry, replication machinery, and host cell signaling pathways like NF-κB and MAPK/ERK that are often exploited by viruses for their replication. nih.govsruc.ac.uk A recent study also highlighted the potent inhibitory effect of certain 4-aminoquinoline derivatives on the replication of SARS-CoV-2 in vitro, with low cytotoxicity in the tested cell models. researchgate.netaccscience.com

Compound/AnalogueVirusCell Line/ModelEC50/IC50 ValueMechanism
Isoquinolone Compound (1)Influenza A & BCanine Kidney Epithelial Cells0.2 - 0.6 µMInhibition of viral RNA replication
Isoquinolone Derivative (21)Influenza A & BCanine Kidney Epithelial Cells9.9 - 18.5 µMInhibition of viral polymerase activity
Papaverine hydrochlorideHIVMT4 cells5.8 µMInhibition of viral replication

Structure Activity Relationship Sar Studies of Isoquinolin 4 Ylmethanamine Dihydrochloride Derivatives

Elucidation of Key Pharmacophores and Structural Determinants for Molecular Interaction

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For isoquinoline (B145761) derivatives, the key pharmacophoric features generally involve a combination of hydrogen bond donors/acceptors, hydrophobic regions, and positively ionizable centers.

The primary structural determinants for the molecular interactions of isoquinolin-4-ylmethanamine (B1590660) derivatives can be identified as:

The Isoquinoline Ring System: The planar, aromatic isoquinoline core often engages in hydrophobic and π-π stacking interactions within the target's binding site. nih.gov The nitrogen atom at position 2 of the isoquinoline ring acts as a hydrogen bond acceptor, which can be a critical interaction point.

The Methylene (B1212753) Bridge: The flexible methylene linker connecting the isoquinoline ring to the amine group allows for optimal positioning of the functional groups within the binding pocket.

The Terminal Amino Group: The primary amine of the methanamine side chain is basic and exists in a protonated, cationic form at physiological pH. This positively charged center is crucial for forming strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the active site of a target protein. pharmacy180.com

Structure-based pharmacophore models, often derived from the crystal structures of ligand-target complexes, help to map these interaction points directly. nih.govnih.gov Ligand-based models, constructed from a set of known active molecules, can also be used to identify common chemical features that are essential for activity. mdpi.com

Positional and Substituent Effects on Biological Activity (In Vitro)

The biological activity of isoquinoline and its close analog, quinoline (B57606), is highly sensitive to the nature and position of substituents on the heterocyclic ring. Modifications can significantly alter a compound's potency, selectivity, and physicochemical properties.

Studies on analogous 4-aminoquinoline (B48711) derivatives have demonstrated that substituents on the ring system play a critical role in determining biological efficacy. nih.gov An electron-withdrawing group at the 7-position, such as a chlorine (Cl) or trifluoromethyl (CF₃) group, is often optimal for antimalarial activity. pharmacy180.comnih.gov These groups influence the pKa of the quinoline ring nitrogen and the side-chain amino group, which can affect drug accumulation in target compartments. nih.gov

For example, in a series of 4-aminoquinoline derivatives tested for cytotoxic effects on human breast tumor cell lines, substitutions on both the quinoline ring and the side chain at the 4-position led to significant variations in potency. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was found to be the most active in the series, particularly against MDA-MB 468 cells, highlighting the importance of the 7-chloro substituent and the specific nature of the diamine side chain. nih.gov Conversely, a 7-fluoro substituent combined with a butylamine (B146782) side chain showed more potent effects on MCF-7 cells. nih.gov

The table below summarizes representative data from studies on analogous 4-aminoquinoline compounds, illustrating the impact of substituents on in vitro activity.

Compound Ring Substituent (Position 7) Side Chain (Position 4) Cell Line Biological Activity
Chloroquine (B1663885)Chloro-N,N-diethyl-pentane-1,4-diamineMDA-MB 468Reference
AmodiaquineChloro-(4-hydroxy-3-(diethylaminomethyl)anilino)MDA-MB 468Reference
Derivative 1Chloro-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468More potent than Chloroquine and Amodiaquine nih.gov
Derivative 2Fluoro-butyl-amineMCF-7More potent than Chloroquine nih.gov

This table is generated based on findings from analogous quinoline structures to illustrate SAR principles.

Stereochemical Influences on Molecular Recognition and Efficacy

Stereochemistry plays a fundamental role in molecular recognition, as biological targets like enzymes and receptors are chiral environments. researchgate.net The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. Even subtle differences between enantiomers (non-superimposable mirror images) can lead to significant variations in pharmacological activity. researchgate.net

While Isoquinolin-4-ylmethanamine itself is not chiral, the introduction of a substituent on the methylene bridge or the amino group could create a stereocenter. For related quinoline-based compounds, stereoisomerism has been shown to be a critical factor. For instance, it has been noted that the D-isomer of the antimalarial drug chloroquine is less toxic than its L-isomer, indicating that the body's interaction with each enantiomer is different. pharmacy180.com

In studies of N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, different stereoisomers (1R,2R-(-)-, 1S,2S-(+)-, (±)-trans-, and cis-) exhibited potent antimalarial activity, demonstrating that the spatial orientation of the quinoline moieties is crucial for the drug's action. scilit.com This underscores the principle that if a chiral center were introduced into an isoquinolin-4-ylmethanamine derivative, one enantiomer would likely exhibit a superior fit to the receptor binding site, resulting in higher potency or a different pharmacological profile compared to the other. researchgate.net

Conformational Analysis and its Correlation with Activity

This flexibility allows the aminomethyl side chain to adopt various orientations relative to the rigid isoquinoline ring. Only specific conformations may allow the key pharmacophoric groups to align correctly with the complementary interaction points in a receptor's binding site. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the lowest energy (most stable) conformations of a ligand and to analyze how these conformations interact with a biological target. mdpi.commdpi.com For example, in silico studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives suggested that the stability of distinct conformations within a binding site could explain differences in anticancer activity among analogs. mdpi.com The correlation between a preferred conformation and high biological activity is a guiding principle in rational drug design, as it helps in creating more rigid analogs that are "locked" in the bioactive conformation, potentially increasing potency and selectivity.

Computational and Theoretical Chemistry Approaches in Isoquinolin 4 Ylmethanamine Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of isoquinolin-4-ylmethanamine (B1590660) research, docking studies are instrumental in predicting the binding affinity and interaction patterns of its derivatives with various biological targets.

Research on novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, which share the core isoquinoline (B145761) structure, has utilized molecular docking to evaluate their potential as dual PI3K/mTOR inhibitors. nih.gov These studies involve docking the designed compounds into the active site of the target protein to predict their binding modes and affinities, often expressed as a docking score in kcal/mol. For instance, certain derivatives showed strong binding affinities with pan-PI3-Kinese/Mtor inhibitors, with scores indicating potent inhibitory potential. nih.gov

Similarly, molecular modeling studies on 3,4-dihydro-1-isoquinolinamines as inhibitors of nitric oxide synthase (NOS) have employed docking to understand their interaction with the nNOS and eNOS isoforms. nih.gov These simulations help to visualize the orientation of the compounds within the receptor's active site, revealing key interactions that govern their inhibitory activity. nih.gov Docking studies have also been applied to a wide range of other isoquinoline and quinoline (B57606) derivatives to explore their potential as antimalarial agents against Plasmodium falciparum and as inhibitors of enzymes like cyclin-dependent kinase 4 (CDK4). researchgate.netnih.gov

The primary goal of these docking simulations is to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target protein. mdpi.com This information is vital for structure-activity relationship (SAR) studies and for the rational design of new, more potent derivatives.

Table 1: Example Docking Scores of Isoquinolin-4-yl Derivatives against PI3K/mTOR

Compound Docking Score (kcal/mol)
Derivative 6 -10.6
Derivative 12 -10.7
Derivative 14 -10.2
Derivative 16 -10.2

Data sourced from a study on 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules like isoquinolin-4-ylmethanamine. Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties that govern a molecule's behavior and interactions. mdpi.com

These calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential (ESP). The ESP map, for example, is crucial for understanding intermolecular interactions, as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.com For the isoquinolin-4-ylmethanamine scaffold, these calculations can pinpoint sites likely to engage in hydrogen bonding or other electrostatic interactions with a biological target.

Furthermore, quantum chemical methods can calculate atomic partial charges (e.g., Mulliken or Natural Bond Orbital charges), which provide insights into the charge distribution across the molecule. science.gov This information is valuable for parameterizing molecular mechanics force fields used in molecular dynamics simulations and for developing Quantitative Structure-Activity Relationship (QSAR) models. By understanding the electronic properties, researchers can predict the reactivity of different parts of the isoquinoline ring and its substituents, aiding in the design of derivatives with improved binding characteristics. science.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For isoquinolin-4-ylmethanamine and its derivatives, MD simulations provide critical insights into the conformational flexibility of the ligand and the stability of the ligand-target complex. supsi.ch

Once a promising binding pose is identified through molecular docking, MD simulations can be performed on the ligand-protein complex. These simulations, often spanning nanoseconds to microseconds, track the atomic motions and interactions, allowing researchers to assess the stability of the complex. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains in a stable conformation throughout the simulation. researchgate.net

MD simulations also allow for a more dynamic view of the binding interactions. While docking provides a static snapshot, MD reveals how interactions like hydrogen bonds form and break over time, providing a more realistic picture of the binding event. researchgate.net This detailed understanding of the dynamic behavior of the complex is crucial for validating docking results and for refining the design of ligands with enhanced binding stability and, consequently, higher potency. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For isoquinoline derivatives, QSAR studies are essential for predicting the activity of untested compounds and for guiding the synthesis of new analogues with improved potency. nih.govnih.gov

In a typical QSAR study, a set of isoquinoline analogues with known biological activities is used. japsonline.com For each molecule, a variety of molecular descriptors are calculated, which can be constitutional, physicochemical, topological, or quantum chemical in nature. researchgate.net Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates a selection of these descriptors with the observed activity. nih.gov

For example, a QSAR study on 3,4-dihydro-1-isoquinolinamines as nitric oxide synthase inhibitors revealed that the inhibitory potency against nNOS and eNOS could be controlled by their hydrophobic properties and molar refractivity, respectively. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to analyze pyrimido-isoquinolin-quinone compounds, relating their steric and electronic properties to antibacterial activity. nih.govmdpi.com A robust and validated QSAR model serves as a powerful predictive tool, enabling researchers to prioritize the synthesis of the most promising new derivatives of isoquinolin-4-ylmethanamine, thereby saving time and resources. researchgate.net

Table 2: Example of QSAR Model Statistical Parameters

Parameter Value Description
0.714 - 0.815 Cross-validated correlation coefficient (indicates predictive ability)
R²pred 0.674 - 0.764 External validation correlation coefficient (indicates predictability for an external set)

Data sourced from a 3D-QSAR study on CDK inhibitors. nih.gov

In Silico Studies for Mechanistic Insights and Lead Generation

The term "in silico studies" encompasses a broad range of computational methods, including those mentioned above, that are applied to gain mechanistic insights and to facilitate the process of lead generation in drug discovery. researchgate.net For isoquinolin-4-ylmethanamine, these studies play a crucial role in the early stages of development, from initial hit identification to lead optimization. researchgate.net

In silico approaches are used to design novel series of derivatives based on a known active scaffold. For example, derivatives of an isoquinolin-4-yl core can be designed and then computationally screened for their potential to bind to a specific target using molecular docking. nih.gov Beyond predicting binding, computational tools like SWISSADME are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these designed compounds. nih.gov This early assessment of "drug-likeness" helps to filter out compounds that are likely to fail later in the development pipeline due to poor pharmacokinetic profiles.

By combining techniques like molecular docking, QSAR, and ADMET prediction, researchers can rationally design and prioritize new chemical entities. This integrated computational approach provides a deeper understanding of the molecular-level interactions required for biological activity and helps streamline the hit-to-lead process, making the search for new therapeutic agents based on the isoquinolin-4-ylmethanamine scaffold more efficient and targeted. nih.gov

Emerging Applications of Isoquinolin 4 Ylmethanamine Dihydrochloride in Specialized Research Domains

Applications in Materials Science and Coordination Chemistry

The rigid, planar structure of the isoquinoline (B145761) ring, combined with the coordinating ability of its nitrogen heteroatom and appended functional groups, makes it an excellent building block for novel materials.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF—such as pore size, stability, and functionality—are directly dictated by the choice of these components. Isoquinoline derivatives are explored as ligands for MOF synthesis, where the nitrogen atom of the heterocyclic ring can coordinate with metal centers. amerigoscientific.com

The structure of Isoquinolin-4-ylmethanamine (B1590660), featuring both a ring nitrogen and an exocyclic aminomethyl group, presents an opportunity for it to act as a bidentate or bridging ligand. This chelation can lead to the formation of highly stable and robust framework structures. The strategic placement of functional groups on the ligand is a key strategy for tuning the properties of MOFs. unl.edu The amine functionality in Isoquinolin-4-ylmethanamine could serve as a basic site within the MOF pores, potentially enhancing the selective adsorption of acidic gases like CO2 or acting as an accessible site for post-synthetic modification. researchgate.net Research into mixed-ligand MOFs has also shown that combining different organic linkers can lead to materials with fascinating and synergistic properties. researchgate.net

MOF Component TypeExample from Isoquinoline/Pyridine (B92270) ClassMetal Ion PartnerPotential Advantage
Primary LigandPyridine-2,6-dimethanolateZn(II), Mn(II)Creates 2D or 3D frameworks with mixed-ligand systems. researchgate.net
Primary Ligand4,4',4"-(hydroxysilanetriyl)tris(triphenyl-4-carboxylic acid)Cu(II)Forms highly self-catenated networks with high topological density. researchgate.net
Potential LigandIsoquinolin-4-ylmethanamineVarious (e.g., Cu, Zn, Zr)Bidentate coordination could enhance framework stability; amine group provides pore functionality.

The incorporation of heterocyclic aromatic units into polymer chains is a well-established strategy for creating functional materials with specific electronic, optical, or thermal properties. Isoquinoline-based polymers and copolymers have been investigated for their potential in developing conductive materials, sensors, and optical devices. amerigoscientific.com The aromatic system of the isoquinoline nucleus can facilitate π-π stacking and charge transport, which are desirable properties for organic electronics.

The primary amine group of Isoquinolin-4-ylmethanamine dihydrochloride (B599025) provides a reactive handle for polymerization. It can readily undergo reactions to form polyamides, polyimides, or polyureas. By incorporating the rigid isoquinoline unit into the polymer backbone, it is possible to synthesize materials with high thermal stability and specific photophysical characteristics, such as fluorescence, derived from the isoquinoline chromophore.

Role in Catalysis and Organocatalysis

The isoquinoline framework is a "privileged scaffold" not only in medicinal chemistry but also in the field of catalysis. nih.govrsc.org Its derivatives have been successfully employed as chiral ligands, scaffolds, and organocatalysts in a variety of chemical transformations.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral tetrahydroisoquinolines, in particular, are valuable scaffolds for designing ligands and organocatalysts. rsc.orgmdpi.com The rigid conformation of the isoquinoline ring system allows for the creation of a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol.

For instance, isoquinoline derivatives have been used in the catalytic asymmetric allylation of 3,4-dihydroisoquinolines to produce chiral 1-allyltetrahydroisoquinolines with good yield and stereoselectivity. nih.gov Furthermore, the development of organocatalytic systems, where a small organic molecule acts as the catalyst, has seen the use of isoquinoline-based structures to mediate reactions with high enantioselectivity. nih.gov

Reaction TypeCatalyst/Ligand TypeKey Finding/ResultReference
Asymmetric AllylationDTBM-SEGPHOS with a Cu-based nucleophileAfforded chiral 1-allyltetrahydroisoquinoline derivatives in good yield and stereoselectivity. nih.gov
Asymmetric ReductionIridium-catalyzed asymmetric hydrogenationEnables stereoselective synthesis of a wide range of chiral tetrahydroisoquinolines from isoquinolinium salts. mdpi.com
Asymmetric Cascade ReactionBifunctional organocatalyst (e.g., Takemoto's catalyst)Synthesis of 3-substituted isoindolinones with very high enantioselectivities (up to 98% ee). nih.gov

In transition metal catalysis, isoquinoline derivatives can play a dual role. The nitrogen atom can act as a ligand to stabilize a metal center, or it can function as a directing group, guiding a catalyst to activate a specific C-H bond on the isoquinoline ring or a tethered substrate. nih.govnih.gov This has led to the development of numerous methods for the functionalization of the isoquinoline core.

Metals such as rhodium, palladium, and copper have been extensively used in catalytic annulation reactions to construct complex isoquinoline-containing heterocycles. nih.govnih.gov For example, Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes provides an efficient route to functionalized isoquinolones. nih.gov Similarly, copper-catalyzed annulation protocols have been developed to furnish diverse isoquinoline derivatives. nih.gov The amine group in Isoquinolin-4-ylmethanamine could also serve as a coordinating site, potentially influencing the reactivity and selectivity of such metal-catalyzed transformations. nih.gov

ReactionMetal CatalystRole of Isoquinoline DerivativeOutcome
[4+2] AnnulationRhodium (III)Reactant/ScaffoldSynthesis of functionalized isoquinolones. nih.gov
C-N Bond FormationCopper (II)Reactant (1-aminoisoquinoline)Synthesis of benzimidazo[1,2-a]isoquinoline. beilstein-journals.org
Annulation/CyclizationCopper (I)Precursor for Ugi adductDivergent synthesis of isoquinolin-2(1H)-yl-acetamides. nih.gov
C-4 AlkylationMetal-free (acid-catalyzed)ReactantDirect alkylation at the C-4 position of isoquinoline. researchgate.net

Research in Advanced Analytical Methodologies for Complex System Analysis (beyond basic identification)

While standard techniques like NMR and mass spectrometry are sufficient for the basic structural confirmation of Isoquinolin-4-ylmethanamine dihydrochloride, understanding its behavior within complex systems—such as a MOF, a polymer matrix, or a catalytic cycle—requires more advanced analytical methods.

To study the compound's role as a ligand within a MOF, solid-state NMR spectroscopy would be invaluable for probing the local coordination environment and dynamics of the isoquinoline ring within the crystalline framework. For catalytic applications, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), could be employed to detect and characterize transient organometallic intermediates, providing crucial mechanistic insights.

Computational methods, particularly Density Functional Theory (DFT), represent another key analytical tool. DFT calculations can be used to model the binding of the ligand to metal centers, predict the electronic structure of the resulting complexes, and elucidate reaction pathways and transition states in catalytic cycles. researchgate.net These in silico analyses complement experimental data to provide a comprehensive understanding of the molecule's function in complex chemical environments.

Biosynthetic Pathways and Natural Product Research Context of Isoquinoline Alkaloids

Understanding the Natural Occurrence and Biosynthesis of Isoquinoline (B145761) Alkaloids

Isoquinoline alkaloids are a large and diverse group of over 2,500 identified natural products found predominantly in the plant kingdom. nih.gov Their biosynthesis almost universally begins with the aromatic amino acid L-tyrosine. almerja.netrsc.orgnih.gov The pathway proceeds through a series of enzymatic steps to produce key intermediates.

The initial steps involve the conversion of tyrosine into two crucial building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jp These two molecules then undergo a condensation reaction, catalyzed by the enzyme norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the first committed intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs).

From (S)-norcoclaurine, a sequence of methylations, hydroxylations, and other enzymatic modifications leads to the central intermediate, (S)-reticuline. researchgate.net This compound stands at a critical branch point in the pathway, serving as the precursor for a vast array of structurally diverse isoquinoline alkaloids, including the morphinans (e.g., morphine and codeine), protoberberines (e.g., berberine), and benzophenanthridines (e.g., sanguinarine). kegg.jpresearchgate.net

Key Enzymes in Isoquinoline Alkaloid Biosynthesis

Enzyme Abbreviation Function
Tyrosine Decarboxylase TYDC Converts tyrosine or DOPA to dopamine.
Norcoclaurine Synthase NCS Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde.
Berberine Bridge Enzyme BBE Forms the characteristic methylene (B1212753) bridge of protoberberine alkaloids from (S)-reticuline.
Cytochrome P450 enzymes CYPs A large family of enzymes that catalyze various oxidation and hydroxylation steps.

| O-methyltransferases | OMTs | Transfer methyl groups to hydroxyl moieties, often from the cofactor S-adenosyl-L-methionine (SAM). |

Derivation of Synthetic Analogues from Natural Product Inspired Scaffolds

The structural core of natural isoquinoline alkaloids serves as a valuable scaffold for the synthesis of new chemical entities in medicinal chemistry and other research fields. nih.gov The inherent bioactivity of many natural isoquinolines has inspired chemists to design and synthesize novel analogues with potentially improved or different properties. Compounds like Isoquinolin-4-ylmethanamine (B1590660) dihydrochloride (B599025) are examples of such synthetic derivatives, created to explore the chemical space around the isoquinoline core.

Traditional methods for synthesizing the isoquinoline framework include the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. nih.goveurekaselect.com These methods, while effective, often require harsh conditions. nih.gov Modern synthetic chemistry continues to develop more efficient and environmentally friendly ("greener") routes to access these important scaffolds. nih.gov The goal of creating synthetic analogues is to generate libraries of compounds that can be used in various research applications, from materials science to the investigation of biological pathways. nih.gov

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Principles

Bridging the gap between natural biosynthesis and total chemical synthesis, chemoenzymatic approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations. This strategy is increasingly applied to the synthesis of isoquinoline derivatives, particularly tetrahydroisoquinolines (THIQs). documentsdelivered.commdpi.com

By mimicking the principles of natural biosynthetic pathways, researchers can construct complex molecules under mild reaction conditions. researchgate.net For instance, one-pot processes have been developed where an enzyme, such as a laccase, is used to generate an aldehyde from an alcohol, which then undergoes a subsequent, non-enzymatic cyclization reaction (like the Pictet-Spengler reaction) to form the THIQ core. mdpi.com Other approaches utilize enzymes like imine reductases to perform stereoselective reductions, producing specific chiral versions of fused-ring THIQs, a task that can be difficult to achieve with high precision using conventional chemical methods. nih.govacs.org These chemoenzymatic strategies offer a powerful and sustainable route to producing both natural alkaloids and their novel synthetic analogues. rsc.orgresearchgate.net

Future Directions and Unexplored Avenues in Isoquinolin 4 Ylmethanamine Dihydrochloride Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Diversity

Future synthetic research will likely pivot from traditional, often harsh, methods like the Bischler–Napieralski or Pictet–Spengler reactions towards more efficient, atom-economical, and environmentally benign alternatives. rsc.orgrsc.org The development of novel strategies is crucial for creating diverse libraries of Isoquinolin-4-ylmethanamine (B1590660) dihydrochloride (B599025) analogs with improved properties.

Key areas of development include:

Transition-Metal Catalysis: Expanding the use of palladium, rhodium, ruthenium, and copper catalysts is expected to yield highly efficient and regioselective synthetic routes. organic-chemistry.org For instance, palladium-catalyzed reactions of N-propargyl oxazolidines have shown promise for generating 4-substituted isoquinolines under microwave irradiation, a technique that could be adapted for this specific compound. organic-chemistry.org

C-H Activation: Direct C-H activation and functionalization represent a powerful, atom-economical approach. Ruthenium-catalyzed C-H functionalization of benzylamines, using the amine as a directing group, offers an oxidant-free pathway to the isoquinoline (B145761) core. organic-chemistry.org Future work could focus on applying this to the specific precursors of Isoquinolin-4-ylmethanamine.

Energy-Efficient Methods: Microwave-assisted and ultrasound-irradiated syntheses are gaining traction for their ability to reduce reaction times and improve yields. rsc.orgresearchgate.net Microwave irradiation, in particular, has been successfully used in the synthesis of various isoquinoline derivatives, including those involving ruthenium and copper catalysis. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. Applying this technology to the synthesis of Isoquinolin-4-ylmethanamine dihydrochloride could lead to more efficient and reproducible manufacturing processes, overcoming the limitations of batch production.

Synthetic StrategyTraditional Methods (e.g., Bischler-Napieralski)Future Directions
Catalysts Strong acids (POCl₃, P₂O₅)Recyclable transition-metal catalysts (Ru, Pd, Cu) rsc.org
Conditions Harsh, high temperaturesMild, energy-efficient (Microwave, Ultrasound) rsc.org
Solvents Often hazardous and toxicBenign and biodegradable (e.g., PEG-400, water) rsc.org
Atom Economy Often poor, generates significant byproductsHigh, via C-H activation and domino reactions researchgate.net
Scalability Limited by batch processingEnhanced via continuous flow chemistry

Advanced Mechanistic Investigations at the Atomic and Molecular Level

A deeper understanding of the reaction mechanisms and molecular interactions of this compound is essential for rational drug design. Future research will increasingly rely on sophisticated computational and analytical techniques to probe these processes at an unprecedented level of detail.

Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), will be instrumental in elucidating reaction pathways, transition states, and the regioselectivity of synthetic reactions. researchgate.netacs.org Such studies can explain experimental outcomes and guide the design of more efficient syntheses. researchgate.net For example, DFT calculations can predict the activation energies for different cyclization pathways, helping to optimize conditions for desired isomers. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into how this compound and its analogs bind to biological targets. nih.govescholarship.org By simulating the dynamic behavior of the ligand-protein complex in a solvent environment, researchers can assess binding stability, identify key intermolecular interactions (like hydrogen bonds and π-π stacking), and calculate binding free energies. nih.govescholarship.orgmdpi.com This information is critical for optimizing the affinity and selectivity of lead compounds.

Spectroscopic Analysis: Advanced spectroscopic techniques will continue to be vital for characterizing intermediates and understanding reaction kinetics. In-situ monitoring of reactions can provide real-time data on the formation of key species, corroborating computational models and providing a more complete picture of the reaction mechanism.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new isoquinoline-based compounds. These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research pipeline.

Predictive Modeling: ML algorithms can be trained on existing chemical libraries and biological activity data to predict the properties of novel this compound derivatives. researchgate.net This includes predicting efficacy, toxicity, and pharmacokinetic profiles (ADMET properties), allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for specific biological targets. nih.gov By defining desired properties, these models can generate novel isoquinoline scaffolds that are synthetically accessible and possess high predicted activity.

Synthetic Route Prediction: AI-powered retrosynthesis tools can analyze a target molecule and propose the most efficient and practical synthetic pathways. royalsocietypublishing.org This can save considerable time and resources in the lab by suggesting optimal reagents, catalysts, and reaction conditions, while also considering green chemistry principles. royalsocietypublishing.org

Exploration of New Biological Targets and Pathways (In Vitro)

While the existing biological activities of isoquinolines are known, a vast landscape of potential new applications remains unexplored. High-throughput in vitro screening of this compound and its derivative libraries against a wide array of biological targets could uncover novel therapeutic uses.

Screening Against Novel Target Classes: Future research should focus on screening against targets beyond traditional enzymes and receptors. Promising areas include:

Protein-Protein Interactions (PPIs): Many diseases are driven by abnormal PPIs, which are challenging to target with small molecules. mdpi.com The rigid scaffold of isoquinoline derivatives may serve as an excellent starting point for developing PPI modulators. mdpi.com

Epigenetic Targets: Dysregulation of epigenetic modifiers like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) is implicated in numerous diseases, including cancer. researchgate.netfrontiersin.org Screening isoquinoline libraries against these targets could yield novel epigenetic modulators.

Ion Channels: Voltage-gated sodium (NaV) channels are important targets for neurological and cardiac disorders. Screening of isoquinoline alkaloids has already identified blockers of these channels, suggesting a promising avenue for further exploration. nih.govmdpi.com

Phenotypic Screening: Cell-based phenotypic screening can identify compounds that produce a desired biological effect without prior knowledge of the specific molecular target. This approach can reveal unexpected activities and help to elucidate novel mechanisms of action for Isoquinolin-4-ylmethanamine derivatives.

Potential Target ClassRationale for ExplorationExample from Broader Isoquinoline Research
Kinases Central role in signaling pathways for cancer and inflammation.Inhibition of HER2 kinase by isoquinoline-tethered quinazolines. nih.gov
Ion Channels Implicated in neurological and cardiovascular diseases.Identification of NaV channel blockers from an isoquinoline library. mdpi.com
Inhibitor of Apoptosis Proteins (IAPs) Key regulators of cell death, important in cancer therapy.Isoquinoline derivatives found to downregulate XIAP and cIAP-1. nih.gov
Epigenetic Modulators Targets like DNMTs and HDACs are crucial in gene regulation.Quinazoline-based compounds have shown G9a/GLP inhibitory activity. researchgate.net
Protein-Protein Interactions A challenging but high-impact class of targets for various diseases.The isoquinoline scaffold provides a rigid framework for designing PPI inhibitors. mdpi.com

Sustainability and Circular Economy Principles in Isoquinoline Research

Integrating green chemistry and circular economy principles into the research and production of isoquinoline compounds is an emerging and critical priority. rsc.org The goal is to minimize environmental impact throughout the entire lifecycle of the chemical, from synthesis to disposal.

Green Chemistry Metrics: The systematic application of metrics like Atom Economy (AE), E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME) will be essential for quantifying and comparing the "greenness" of different synthetic routes. researchgate.netnih.gov This allows for the selection of processes that generate the least waste.

Recyclable Catalysts: A key focus will be the development and use of recyclable catalytic systems. rsc.org For example, homogeneous ruthenium catalysts in biodegradable solvents like PEG-400 have been shown to be reusable for multiple cycles in isoquinoline synthesis with minimal loss of activity. rsc.org

Use of Benign Solvents and Renewable Feedstocks: Research will continue to shift away from toxic and volatile organic solvents towards safer alternatives like water, ethanol (B145695), or supercritical fluids. researchgate.net Furthermore, exploring the use of renewable, bio-based starting materials for the synthesis of the isoquinoline core aligns with the principles of a circular economy.

Life Cycle Assessment (LCA): A holistic LCA approach can be used to evaluate the total environmental impact of a synthetic process, from raw material extraction to final product disposal. mdpi.com This comprehensive analysis helps identify hotspots of environmental burden and guides the development of truly sustainable chemical manufacturing.

Q & A

Q. How can computational modeling predict off-target effects of Isoquinolin-4-ylmethanamine derivatives?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) against homology models of related enzymes (e.g., MAO-A/B).
  • Validate predictions via kinase profiling panels (e.g., Eurofins KinaseScan) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.